2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine
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Overview
Description
2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine is a heterocyclic compound that contains both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine typically involves the reaction of 2-bromomethylimidazole with pyrimidine derivatives. One common method is the nucleophilic substitution reaction where the bromomethyl group of 2-bromomethylimidazole reacts with the nitrogen atom of the pyrimidine ring under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The imidazole and pyrimidine rings can also participate in hydrogen bonding and π-π stacking interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Chloromethyl)-1H-imidazol-1-YL)pyrimidine
- 2-(2-(Methyl)-1H-imidazol-1-YL)pyrimidine
- 2-(2-(Hydroxymethyl)-1H-imidazol-1-YL)pyrimidine
Uniqueness
2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, methyl, and hydroxymethyl analogs . The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of more complex molecules.
Properties
Molecular Formula |
C8H7BrN4 |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-[2-(bromomethyl)imidazol-1-yl]pyrimidine |
InChI |
InChI=1S/C8H7BrN4/c9-6-7-10-4-5-13(7)8-11-2-1-3-12-8/h1-5H,6H2 |
InChI Key |
RWWYBIFTAWWJGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CN=C2CBr |
Origin of Product |
United States |
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